molecular formula C14H9NO2S B12892800 4-Benzylidene-2-(thiophen-2-yl)oxazol-5(4H)-one

4-Benzylidene-2-(thiophen-2-yl)oxazol-5(4H)-one

Cat. No.: B12892800
M. Wt: 255.29 g/mol
InChI Key: NRPOSXHPIULSKV-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylidene-2-(thiophen-2-yl)oxazol-5(4H)-one is an organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2-(thiophen-2-yl)oxazol-5(4H)-one typically involves the condensation of benzaldehyde with 2-(thiophen-2-yl)oxazol-5(4H)-one under basic or acidic conditions. Common reagents used in this synthesis include:

  • Benzaldehyde
  • 2-(Thiophen-2-yl)oxazol-5(4H)-one
  • Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)

The reaction is usually carried out in a suitable solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-2-(thiophen-2-yl)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzylidene and thiophene groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzylidene-2-(thiophen-2-yl)oxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylidene-2-(phenyl)oxazol-5(4H)-one
  • 4-Benzylidene-2-(furan-2-yl)oxazol-5(4H)-one
  • 4-Benzylidene-2-(pyridin-2-yl)oxazol-5(4H)-one

Uniqueness

4-Benzylidene-2-(thiophen-2-yl)oxazol-5(4H)-one is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

(4E)-4-benzylidene-2-thiophen-2-yl-1,3-oxazol-5-one

InChI

InChI=1S/C14H9NO2S/c16-14-11(9-10-5-2-1-3-6-10)15-13(17-14)12-7-4-8-18-12/h1-9H/b11-9+

InChI Key

NRPOSXHPIULSKV-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.